2-Hydroxypyrimidine

Tautomerism Computational Chemistry Molecular Modeling

2-Hydroxypyrimidine (CAS 55949-38-7) addresses a critical gap in aldehyde oxidase (AOX)-mediated drug metabolism studies where generic substrates compromise assay sensitivity. This compound delivers quantifiable performance advantages unattainable by positional isomers. • 40× higher electron donor efficiency vs. N1-methylnicotinamide, enabling robust, high-sensitivity AOX clearance assays. • Defined tautomeric equilibrium (K ≈ 0.01) ensures predictable hydrogen-bonding and molecular recognition, eliminating the ambiguity of 4-hydroxypyrimidine mixtures. • One-pot synthesis achieving up to 99% yield supports cost-efficient medicinal chemistry library production.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 55949-38-7
Cat. No. B7767681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypyrimidine
CAS55949-38-7
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N=C1
InChIInChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
InChIKeyVTGOHKSTWXHQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypyrimidine: Versatile Building Block for Synthesis


2-Hydroxypyrimidine (CAS 55949-38-7), also known as pyrimidin-2-ol, is a heterocyclic aromatic compound featuring a hydroxyl group at the 2-position of the pyrimidine ring. This compound exists in a tautomeric equilibrium with its keto form, 2-pyrimidinone [1], and serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, including its ability to act as a metal chelator and participate in hydrogen bonding, make it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional materials [2].

Heterocyclic building block for pharmaceutical and agrochemical synthesis
Defined tautomeric equilibrium probe for hydrogen-bonding and recognition studies
Metal chelation and coordination chemistry applications

Key Differentiators of 2-Hydroxypyrimidine


Substituting 2-Hydroxypyrimidine with a generic pyrimidine or even a close positional isomer like 4-hydroxypyrimidine is not equivalent due to fundamental differences in tautomeric equilibrium, radical stability, and electronic properties. For instance, 2-hydroxypyrimidine exists almost exclusively in the hydroxy form in the gas phase (K(oxo/hydroxy) ≈ 0.01 at 500 K), while 4-hydroxypyrimidine exhibits a nearly equimolar mixture of hydroxy and oxo tautomers (K ≈ 1.04) [1]. This distinct tautomeric preference directly impacts its hydrogen-bonding capabilities, reactivity in synthesis, and behavior in biological systems. Furthermore, the compound's specific pattern of radical formation under radiolysis [2] and its superior efficiency as an electron donor for aldehyde oxidase compared to other substrates [3] demonstrate that its unique properties cannot be assumed by other in-class compounds. The following quantitative evidence substantiates these critical differences, guiding precise scientific selection.

Positional Isomer Tautomerism
2-Hydroxypyrimidine strongly favors hydroxy form, while 4-isomer exhibits equimolar tautomer mixture, altering hydrogen-bond patterns.
Radical Intermediate Profile
Radiolysis generates three distinct short-lived radicals versus one from 4-isomer, shifting radical reaction pathways.
Enzymatic Electron Donation
Aldehyde oxidase electron donor efficiency context differs markedly between 2- and 4-isomer, may not transfer directly.

Quantitative Evidence for 2-Hydroxypyrimidine Selection


Tautomeric Equilibrium vs. 4-Hydroxypyrimidine

Ab initio calculations demonstrate a stark contrast in the gas-phase protomeric tautomerism between 2-hydroxypyrimidine and its positional isomer, 4-hydroxypyrimidine. 2-Hydroxypyrimidine strongly favors the hydroxy tautomeric form, whereas 4-hydroxypyrimidine exists as a nearly equimolar mixture of hydroxy and oxo forms. This difference in tautomeric equilibrium constant (K = [oxo]/[hydroxy]) has significant implications for molecular recognition, hydrogen bonding, and reactivity [1].

Tautomeric Equilibrium
Head-to-head
K ≈ 0.01 vs K ≈ 1.04
2-isomer favors hydroxy form; 4-isomer equimolar mixture
Gas-phase, 500 K ab initio calculation
Tautomerism Computational Chemistry Molecular Modeling

Radical Formation vs. 4-Hydroxypyrimidine

Under identical radiolysis conditions in alkaline aqueous solution, 2-hydroxypyrimidine generates a distinct pattern of short-lived radicals compared to 4-hydroxypyrimidine. The difference in radical species formed reflects the unique electronic structure and reactivity of each isomer, which can influence their behavior in radiation-sensitive environments or as radical probes [1].

Radical Formation
Head-to-head
3 radicals vs 1 radical
Distinct radical species pattern under radiolysis
Alkaline aqueous, in situ ESR
Radiation Chemistry Free Radicals ESR Spectroscopy

One-Pot Synthetic Efficiency

A recently developed molybdenum-mediated one-pot synthesis provides a robust and efficient route to a wide range of substituted 2-hydroxypyrimidines from commercially available isoxazoles. This method demonstrates a broad substrate scope and achieves good to excellent yields, representing a significant advancement over traditional, multi-step synthetic approaches for this core scaffold [1].

Synthetic Yield Range
Class-level
52–99%
Reported one-pot method for diverse 2-hydroxypyrimidines
28 examples, Mo-mediated, class inference
Organic Synthesis Methodology Process Chemistry

Electron Donor Efficiency vs. N1-Methylnicotinamide

In biochemical assays using purified guinea pig liver aldehyde oxidase, 2-hydroxypyrimidine demonstrates exceptionally high efficiency as an electron donor substrate. Its activity is quantitatively compared to another known substrate, N1-methylnicotinamide, revealing a substantial difference in effectiveness [1].

Electron Donor Efficiency
Head-to-head
40-fold higher vs N1-methylnicotinamide
Reported higher electron donor efficiency for aldehyde oxidase
Purified guinea pig liver enzyme assay
Enzymology Drug Metabolism Aldehyde Oxidase

Optimal Applications of 2-Hydroxypyrimidine


Superior Electron Donor for AOX Assays

The demonstrated 40-fold higher efficiency of 2-hydroxypyrimidine as an electron donor for aldehyde oxidase compared to N1-methylnicotinamide [1] makes it the substrate of choice for in vitro studies of AOX-mediated drug metabolism. Its use enhances assay sensitivity and robustness, which is critical for accurately assessing the metabolic fate of drug candidates that are potential AOX substrates.

Defined Tautomeric Probe for Molecular Recognition

The well-characterized and strongly biased tautomeric equilibrium of 2-hydroxypyrimidine (K ≈ 0.01) provides a defined and predictable model system for investigating hydrogen-bonding interactions, water-induced tautomeric shifts, and molecular recognition events [2]. This contrasts sharply with 4-hydroxypyrimidine (K ≈ 1.04), which exists as a complex mixture of forms and complicates analysis.

High-Yielding Scaffold for Diversity-Oriented Synthesis

The availability of a robust, one-pot synthesis yielding up to 99% for a wide range of substituted 2-hydroxypyrimidines [3] makes it an ideal core scaffold for generating diverse compound libraries in medicinal chemistry. This high efficiency reduces the cost and time associated with synthesizing novel derivatives for high-throughput screening campaigns.

Precise Starting Material for Radiation Chemistry

The distinct pattern of three short-lived radicals generated by 2-hydroxypyrimidine under radiolysis, compared to a single radical from 4-hydroxypyrimidine [4], allows for the targeted study of specific radical intermediates and reaction pathways in radiation chemistry. This makes it a valuable and precise tool for investigating the effects of ionizing radiation on heterocyclic compounds.

Application
Selection Property
Validation Focus
Aldehyde oxidase substrate studies
Electron donor efficiency context
AOX activity assay sensitivity review
Molecular recognition and tautomerism probe
Tautomeric equilibrium bias
Hydrogen-bond and tautomer shift validation
Diversity-oriented synthesis scaffold
One-pot synthetic accessibility
Yield and scope reproducibility
Radiation chemistry intermediate
Radical generation pattern
Radical species identification and pathway

Technical Documentation Hub

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45 linked technical documents
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